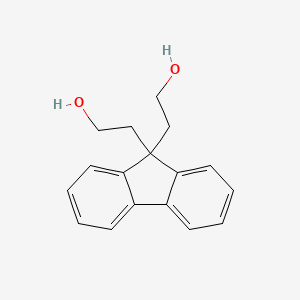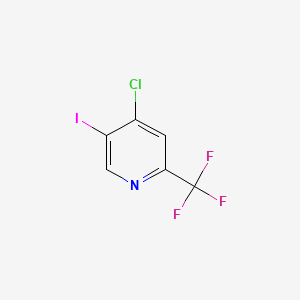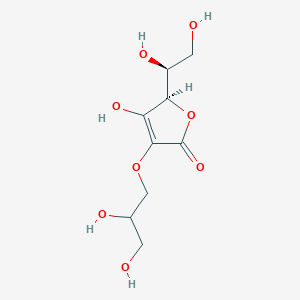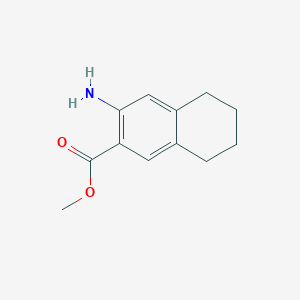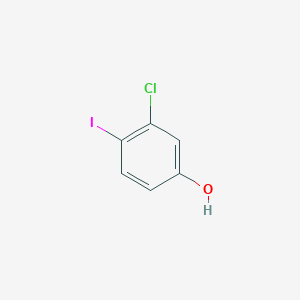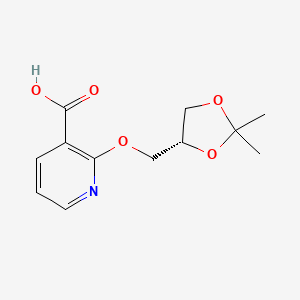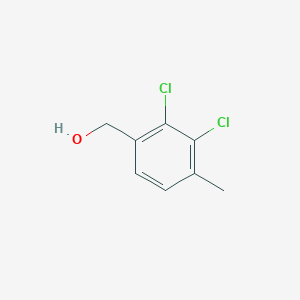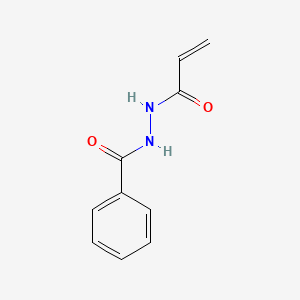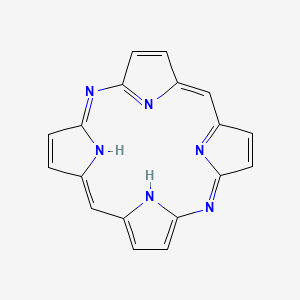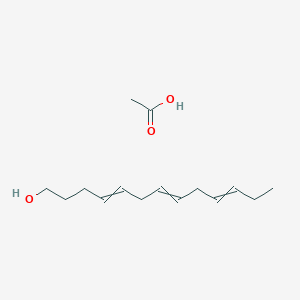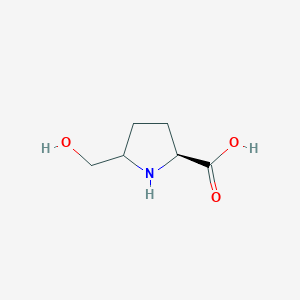
5-(Hydroxymethyl)-L-proline
Overview
Description
5-(Hydroxymethyl)-L-proline is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
For instance, 5-Hydroxymethylfurfural, a compound with a similar hydroxymethyl group, has shown positive pharmacological effects on cardiovascular and hematological disorders . It significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Mode of Action
For example, 5-Hydroxymethylfurfural upregulated CYP17A1 and HSD3B1 protein expression in splenic tissues .
Biochemical Pathways
For instance, 5-Hydroxymethylfurfural has been found to affect steroid hormone biosynthesis and other pathways .
Pharmacokinetics
For example, Tolterodine, a drug that is extensively hydrolyzed to its active metabolite 5-hydroxymethyl tolterodine, has an elimination half-life of 2.4 hours for both males and females .
Result of Action
For instance, 5-Hydroxymethylfurfural significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Action Environment
For instance, the high reactivity of the formyl group of 5-Hydroxymethylfurfural can lead to undesired oligomerization reactions, which is usually countered by working in dilute non-aqueous solutions .
Properties
IUPAC Name |
(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUWLPFHMMTAX-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50816835 | |
| Record name | 5-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-97-8 | |
| Record name | 5-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid?
A1: The research reveals that N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid exists as a zwitterion in its crystal form []. The molecule adopts an envelope conformation with a distinct intramolecular hydrogen bond. Furthermore, it forms a three-dimensional network through intermolecular hydrogen bonding, with each molecule acting as both a donor and acceptor for four hydrogen bonds []. This intricate network highlights the potential for significant intermolecular interactions, which could influence its properties and potential applications.
Q2: How was the absolute stereochemistry of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid determined?
A2: The researchers used d-glucuronolactone as the starting material to synthesize the compound, which allowed them to confidently determine the absolute stereochemistry of the final product []. This approach ensures clarity regarding the spatial arrangement of atoms within the molecule, a crucial factor for understanding its interactions and potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


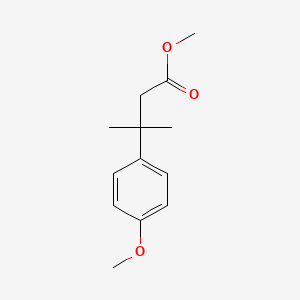
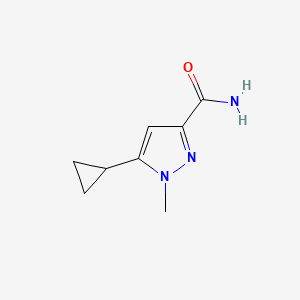
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)
